molecular formula C19H21N3O3 B2384738 N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(2-methoxyphenoxy)acetamide CAS No. 1798525-56-0

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(2-methoxyphenoxy)acetamide

Cat. No.: B2384738
CAS No.: 1798525-56-0
M. Wt: 339.395
InChI Key: SOCHVPUQXVSDHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(2-methoxyphenoxy)acetamide is a synthetic small molecule characterized by a pyrrolo[2,3-b]pyridine core linked via a propyl chain to an acetamide group substituted with a 2-methoxyphenoxy moiety.

Properties

IUPAC Name

2-(2-methoxyphenoxy)-N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c1-24-16-7-2-3-8-17(16)25-14-18(23)20-11-5-12-22-13-9-15-6-4-10-21-19(15)22/h2-4,6-10,13H,5,11-12,14H2,1H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOCHVPUQXVSDHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NCCCN2C=CC3=C2N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(2-methoxyphenoxy)acetamide is a synthetic compound that belongs to the class of pyrrolopyridine derivatives. This compound is characterized by its unique structural features, which include a pyrrolo[2,3-b]pyridine moiety and a phenoxypropanamide group. These structural components contribute to its diverse biological activities and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C₁₄H₁₈N₂O₃
  • Molecular Weight : 250.30 g/mol
  • IUPAC Name : this compound

The compound's structure allows for various interactions with biological targets, making it a subject of interest in medicinal chemistry.

This compound exhibits multiple biological activities, which can be attributed to its interaction with various molecular targets:

  • Kinase Inhibition : Research indicates that pyrrolopyridine derivatives, including this compound, can act as kinase inhibitors. Kinases are crucial in various signaling pathways, and their inhibition can lead to significant therapeutic effects in cancer treatment and other diseases .
  • Neuroprotective Effects : Some studies suggest that compounds with similar structures have shown neuroprotective properties. This activity may be linked to the modulation of neurotransmitter systems or the reduction of oxidative stress .

Case Studies and Research Findings

Several studies have evaluated the biological activity of related pyrrolopyridine compounds. Here are key findings:

  • Anticancer Activity :
    • A study demonstrated that related pyrrolopyridine derivatives exhibited significant anticancer activity against various cancer cell lines. The mechanism involved apoptosis induction through caspase activation .
  • CNS Activity :
    • Compounds resembling this compound were tested for anticonvulsant properties. Results indicated that these compounds could enhance GABA levels in the brain, suggesting potential use in treating epilepsy .
  • Inhibition of Enzymatic Activity :
    • Some derivatives were found to inhibit monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism. This inhibition could lead to increased levels of neurotransmitters like serotonin and dopamine, which are beneficial in treating mood disorders .

Comparative Biological Activity Table

Compound NameBiological ActivityReference
This compoundKinase Inhibition
Pyrrolopyridine Derivative AAnticancer (apoptosis induction)
Pyrrolopyridine Derivative BNeuroprotective (GABA modulation)
Pyrrolopyridine Derivative CMAO Inhibition

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound’s uniqueness lies in its combination of a pyrrolo[2,3-b]pyridine core, a propyl linker, and a 2-methoxyphenoxy-acetamide group. Below is a detailed comparison with structurally or functionally related compounds:

Table 1: Key Structural and Pharmacological Comparisons

Compound Name/ID Core Structure Key Substituents/Modifications Pharmacological Target/Status Reference
Target Compound Pyrrolo[2,3-b]pyridine 3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl, 2-(2-methoxyphenoxy)acetamide Unknown (structural analogs suggest CCR5 or kinase targets)
PF-232798 (Maraviroc analog) Imidazo[4,5-c]pyridine 3-fluorophenyl, 8-azabicyclo[3.2.1]octane CCR5 antagonist (Phase II for HIV-1)
Compounds 3a–3e () Pyrrolo[2,3-b]pyridine Hydroxymethyl, formate, methyl, methoxy, fluoro Synthetic intermediates; no clinical data
Patent Compound 194 (Example 3) Indazole + pyrrolo[3,2-b]pyridine Chloro, methylsulfonamido, methoxy Kinase inhibitor (preclinical)
Patent Compound 16B (Example 4) Pyrrolo[2,3-b]pyridine + pyridine Trimethylsilyl ethynyl, difluoromethyl Anticancer (patented, no trial data)
1312945-92-8 () Pyrazolo[3,4-b]pyridine 3-Methoxyphenyl, phenylethyl Kinase modulation (research chemical)
N-[3-(1H-pyrrolo[2,3-b]pyridin-4-yl)phenyl]acetamide () Pyrrolo[2,3-b]pyridine Phenylacetamide Unknown (supplier-listed research compound)

Core Heterocycle Variations

  • Pyrrolo[2,3-b]pyridine vs. Imidazo[4,5-c]pyridine (PF-232798): The target compound’s pyrrolo[2,3-b]pyridine core lacks the fused imidazole ring present in PF-232796.
  • Pyrrolo[2,3-b]pyridine vs. The target compound’s pyrrolo[2,3-b]pyridine, with a single nitrogen in the fused ring, may prioritize hydrophobic interactions .

Substituent Effects

  • Methoxyphenoxy Group: The 2-methoxyphenoxy substituent in the target compound is distinct from the 3-fluorophenyl group in PF-232797. Methoxy groups typically enhance solubility and metabolic stability compared to halogens, which may improve pharmacokinetics .
  • Propyl Linker vs. Rigid Bicyclic Systems:
    The propyl chain in the target compound provides conformational flexibility, contrasting with PF-232798’s rigid 8-azabicyclo[3.2.1]octane. Flexibility may allow adaptation to diverse binding sites but could reduce target specificity .

Pharmacological Potential

  • While PF-232798 advanced to Phase II trials for HIV, the target compound’s lack of a charged or polar group (e.g., sulfonamido in Compound 194) may limit its utility for targets requiring ionic interactions, such as viral entry inhibitors. However, its methoxyphenoxy group could favor CNS penetration, a trait absent in many analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.